molecular formula C10H11F2NO B2547720 2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol CAS No. 2160636-92-8

2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol

Cat. No.: B2547720
CAS No.: 2160636-92-8
M. Wt: 199.201
InChI Key: XZGDXBXXZDJZKG-UHFFFAOYSA-N
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Description

2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H11F2NO and its molecular weight is 199.201. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis

A study by Griesbeck and Heckroth (2002) discusses the stereoselective synthesis of 2-aminocyclobutanols through photocyclization, a method that could be relevant to the synthesis of compounds similar to 2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol. This synthesis process emphasizes the importance of diastereoselectivity in the formation of cyclobutanol, potentially applicable to creating derivatives of the compound for research purposes (Griesbeck & Heckroth, 2002).

Rigid β-Peptides

Izquierdo et al. (2005) delve into the synthesis and structural study of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids, exploring their incorporation into highly rigid β-peptides. This research provides insights into the structural rigidity imparted by cyclobutane units, potentially extending to the structural analysis of this compound when incorporated into complex molecular frameworks (Izquierdo et al., 2005).

Tumor Imaging Applications

Martarello et al. (2002) explore the synthesis and potential of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) as PET ligands for tumor detection. While this study focuses on a different compound, the methodology and potential application in tumor imaging highlight the broader relevance of cyclobutane derivatives in medical diagnostics, suggesting possible research angles for this compound (Martarello et al., 2002).

Properties

IUPAC Name

2-(2,3-difluoroanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-6-2-1-3-8(10(6)12)13-7-4-5-9(7)14/h1-3,7,9,13-14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGDXBXXZDJZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=C(C(=CC=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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